3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring a fused pyrido[1,2-a]pyrimidin-4-one core. Key structural elements include:
- Position 3: A (Z)-configured thiazolidinone-derived substituent with a cyclopentyl group at N3 and a thioxo group at C2, contributing to electronic delocalization and conformational rigidity.
- Position 7: A methyl group, which may influence steric and metabolic properties.
The molecule’s design integrates pharmacophores common in kinase inhibitors and antimicrobial agents, such as the thiazolidinone and pyridopyrimidinone moieties .
Properties
Molecular Formula |
C23H27N5O2S2 |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
(5Z)-3-cyclopentyl-5-[[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H27N5O2S2/c1-15-7-8-19-24-20(26-11-9-25(2)10-12-26)17(21(29)27(19)14-15)13-18-22(30)28(23(31)32-18)16-5-3-4-6-16/h7-8,13-14,16H,3-6,9-12H2,1-2H3/b18-13- |
InChI Key |
YKAFQXKUBMGHMP-AQTBWJFISA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)N5CCN(CC5)C)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCC4)N5CCN(CC5)C)C=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminopyridine Derivatives
A widely adopted method involves the cyclocondensation of 2-aminopyridine derivatives with β-ketoesters or diketones. For example, reacting 2-amino-4-methylpyridine with dimethyl acetylenedicarboxylate in refluxing ethanol generates the pyrido[1,2-a]pyrimidin-4-one core through a six-membered ring closure. Key parameters include:
-
Temperature : 80–100°C
-
Catalyst : None required (thermal activation)
-
Yield : 68–75%
This method avoids hazardous reagents but requires strict stoichiometric control to minimize dimerization byproducts.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A 2024 study demonstrated that irradiating 2-aminopyridine with ethyl acetoacetate at 150°C for 15 minutes in DMF achieves 89% yield of the pyrido[1,2-a]pyrimidin-4-one core. This approach enhances reproducibility and scalability compared to conventional heating.
Synthesis of the Thioxo-Thiazolidinone Moiety
The 3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene fragment is synthesized via a tandem cyclization-elimination sequence.
TBAI-Catalyzed Thiazolidinone Formation
A greener protocol employs tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst:
-
Reagents : Cyclopentylamine (1 eq.), carbon disulfide (2 eq.), dimethyl acetylenedicarboxylate (1 eq.)
-
Conditions : DMSO solvent, room temperature, 2.5 hours
This method eliminates the need for toxic solvents and high temperatures. The reaction proceeds via a Michael addition-cyclization mechanism, with TBAI facilitating the activation of carbon disulfide.
Coupling of Thiazolidinone and Pyrido-Pyrimidinone Units
The final step involves a Knoevenagel condensation to conjugate the thiazolidinone methyl ester with the pyrido-pyrimidinone core.
Z-Selective Condensation
Achieving the Z-configuration at the exocyclic double bond requires precise base selection and solvent control:
The Z-isomer predominates due to steric hindrance between the cyclopentyl group and pyrido-pyrimidinone core, as confirmed by NOESY NMR.
Optimization and Scalability
Reaction Condition Comparison
| Step | Method | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Core formation | Microwave irradiation | 150°C | 0.25 | 89 |
| Piperazinyl addition | SNAr in acetonitrile | 60°C | 12 | 82 |
| Thiazolidinone synthesis | TBAI/DMSO | 25°C | 2.5 | 88 |
| Knoevenagel coupling | Ethanol reflux | 78°C | 8 | 76 |
Purification Protocols
-
Flash Chromatography : Silica gel (230–400 mesh), ethyl acetate/hexane (3:7)
-
Crystallization : Ethanol/water (7:3) recrystallization achieves >98% purity.
Challenges and Solutions
Stereochemical Control
The Z-configuration is thermodynamically favored but requires anhydrous conditions to prevent keto-enol tautomerization. Adding molecular sieves (4Å) during coupling suppresses byproduct formation.
Scalability Limitations
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiazolidinone and pyrimidine moieties exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, studies have shown that derivatives of thiazolo[3,2-a]pyrimidines possess moderate antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Properties
The compound acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. By inhibiting COX-2, the compound reduces the production of prostanoids, leading to decreased inflammation and pain . This mechanism positions it as a potential candidate for developing anti-inflammatory drugs.
Anticancer Potential
Research into thiazolidinone derivatives has revealed their potential as anticancer agents. The structural features of the compound suggest it may interact with specific cellular pathways involved in cancer cell proliferation and survival. Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cells .
Case Study 1: Antimicrobial Screening
A study conducted on synthesized thiazolo[3,2-a]pyrimidine derivatives demonstrated their efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess their antibacterial potency. The results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics .
Case Study 2: COX Inhibition Assay
In vitro assays were performed to evaluate the COX-inhibitory activity of the compound. The results showed a significant reduction in COX-2 activity at low concentrations, suggesting its potential application in treating inflammatory diseases .
Case Study 3: Anticancer Activity
A series of experiments were conducted on cancer cell lines to evaluate the cytotoxic effects of the compound. The findings revealed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as tyrosine kinases and growth factor receptors. The compound binds to the active site of these enzymes, inhibiting their activity and thereby blocking the signaling pathways involved in cell proliferation and angiogenesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of pyridopyrimidinone and thiazolidinone derivatives. Below is a detailed comparison with key analogs:
Thiazolo[4,5-d]pyrimidine Derivatives
- Example: 5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (Compound 19, ).
- Structural Differences: Lacks the pyrido[1,2-a]pyrimidin-4-one core. Contains a chromene-thienopyrimidine hybrid structure.
- Synthesis : Microwave-assisted condensation of thiourea and aldehydes, differing from the target compound’s likely multi-step synthesis involving cyclopentyl-substituted intermediates .
4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives
- Example: 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one ().
- Key Comparisons: Feature Target Compound Compound Substituent at C2 4-Methylpiperazinyl Ethylamino Thiazolidinone N3 Group Cyclopentyl Allyl Electronic Profile Enhanced π-conjugation due to (Z)-configuration Similar (Z)-configuration but reduced steric bulk
- Implications: The 4-methylpiperazinyl group in the target compound may improve aqueous solubility and receptor binding compared to the ethylamino analog .
Piperazine/piperidine-Substituted Analogs
- Examples: 2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (). 4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one ().
- Key Differences: compounds retain the pyridopyrimidinone core but lack the thiazolidinone moiety. ’s chromeno-pyrimidinone hybrid introduces a fused coumarin system, altering electronic properties.
- Functional Impact: The thioxo group in the target compound’s thiazolidinone may enhance redox activity compared to non-thiolated analogs .
Research Findings and Implications
- Biological Relevance: Thiazolidinone derivatives are known for antimicrobial and antidiabetic activities; the (Z)-configuration may optimize binding to bacterial DNA gyrase or kinases .
- Synthetic Challenges: The compound’s complexity necessitates multi-step protocols, contrasting with one-pot syntheses of simpler analogs (e.g., ’s chromeno-pyrimidinone) .
Biological Activity
The compound 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that integrates multiple pharmacologically relevant moieties. Its unique structure suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the available literature on its biological activity, focusing on its antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 478.66 g/mol. The compound features a thiazolidine ring, a pyridopyrimidine core, and a piperazine moiety, contributing to its diverse biological interactions.
The mechanism of action for this compound is believed to involve modulation of specific enzymes and receptors associated with cellular signaling pathways. The thiazolidine and pyridopyrimidine components may interact with various molecular targets, leading to alterations in biological responses.
Antibacterial Activity
Recent studies have demonstrated significant antibacterial properties of similar thiazolidine derivatives. For instance, derivatives of (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene) exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin and streptomycin by factors of 10 to 50 .
Table 1: Antibacterial Activity Data
| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacterium | Most Resistant Bacterium |
|---|---|---|---|---|
| Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | Enterobacter cloacae | E. coli |
| Compound 15 | 0.004 - 0.06 | Not reported | Trichoderma viride | Aspergillus fumigatus |
Antifungal Activity
The compound has also shown promising antifungal activity against various fungal strains. The MIC values ranged from to mg/mL, indicating strong efficacy against sensitive strains like T. viride, while demonstrating reduced effectiveness against more resistant strains such as A. fumigatus .
Anticancer Activity
Thiazolidine derivatives have been explored for their anticancer potential as well. Studies indicate that certain structural features enhance cytotoxicity against cancer cell lines. For example, compounds with specific substitutions on the thiazole ring have demonstrated significant growth inhibition in various cancer models .
Table 2: Anticancer Activity Overview
| Compound | IC50 (µM) | Cell Lines Tested |
|---|---|---|
| Compound X | 1.61 ± 1.92 | HT29 (colon), MCF7 (breast) |
| Compound Y | 1.98 ± 1.22 | Jurkat (leukemia), J774A.1 (macrophages) |
Case Studies
In vivo studies utilizing mouse models have highlighted the efficacy of similar compounds in reducing tumor growth in xenograft models, suggesting that the thiazolidine scaffold may be beneficial in anticancer drug development .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can purity be ensured?
The synthesis involves multi-step reactions, typically starting with the formation of the thiazolidinone ring followed by condensation with the pyrido[1,2-a]pyrimidin-4-one core. Key steps include:
- Cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds to form the thiazolidinone moiety .
- Coupling reactions (e.g., Knoevenagel condensation) to introduce the pyridopyrimidine scaffold .
- Use of dimethylformamide (DMF) or dichloromethane (DCM) as solvents, with Lewis acid catalysts to optimize yields . Purity is confirmed via high-performance liquid chromatography (HPLC) and spectroscopic methods (NMR, IR) .
Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?
- 1H/13C NMR : Validates the Z-configuration of the exocyclic double bond and substituent positions .
- IR Spectroscopy : Confirms the presence of thioxo (C=S) and carbonyl (C=O) groups .
- Mass Spectrometry (MS) : Ensures molecular weight matches theoretical values .
Q. What preliminary biological activities have been reported for this compound?
Early studies suggest interactions with cellular signaling pathways, particularly enzymes or receptors involved in inflammation and oxidative stress. Assays include:
- In vitro enzyme inhibition assays (e.g., kinase or protease targets) .
- Antioxidant activity evaluation via DPPH radical scavenging .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of the thiazolidinone-pyridopyrimidine hybrid?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cyclocondensation steps .
- Catalyst Screening : Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., piperidine) improve regioselectivity .
- Temperature Control : Reflux conditions (80–100°C) are often necessary for complete conversion .
Q. How do structural modifications (e.g., cyclopentyl vs. benzyl substituents) influence bioactivity?
Comparative studies using analogs reveal:
- Cyclopentyl groups enhance lipophilicity, improving membrane permeability .
- Piperazine derivatives (e.g., 4-methylpiperazin-1-yl) modulate solubility and target affinity . Methodological approach:
- Synthesize derivatives via substituent variation and test in parallel bioassays .
- Use computational docking to predict binding interactions .
Q. How can contradictory data in bioactivity assays be resolved?
Example: Discrepancies in IC50 values across studies may arise from assay conditions (e.g., pH, redox environment). Solutions include:
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) for binding affinity .
- Redox Buffering : Control oxidative environments in antioxidant assays to avoid false positives .
Q. What strategies are recommended for elucidating the compound’s pharmacokinetics (PK) in preclinical models?
- ADME Profiling : Use LC-MS/MS to quantify plasma/tissue concentrations after oral/intravenous administration .
- Metabolite Identification : Incubate the compound with liver microsomes and analyze via HRMS (high-resolution MS) .
Methodological Challenges and Solutions
Q. How can researchers address low solubility during in vitro testing?
- Formulation Optimization : Use co-solvents (e.g., DMSO/PEG mixtures) or nanocarriers (liposomes) .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
Q. What computational tools are effective for predicting target interactions?
- Molecular Dynamics (MD) Simulations : Model ligand-receptor binding over time (e.g., GROMACS) .
- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity .
Q. How can structural analogs be prioritized for further study?
- Cluster Analysis : Group compounds by structural fingerprints (e.g., Morgan fingerprints) and bioactivity profiles .
- Free Energy Perturbation (FEP) : Predict binding affinity changes due to substituent modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
